8-ethoxy-N-(2-(4-ethoxyphenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
8-ethoxy-N-(2-(4-ethoxyphenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-N-(2-(4-ethoxyphenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Ethoxy Groups: The ethoxy groups can be introduced through an etherification reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be attached through a nucleophilic substitution reaction using 4-ethoxyphenol and an appropriate alkylating agent.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the chromene derivative and an amine, such as ethylenediamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-N-(2-(4-ethoxyphenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
8-ethoxy-N-(2-(4-ethoxyphenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 8-ethoxy-N-(2-(4-ethoxyphenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Antioxidant Activity: The compound may scavenge free radicals and reduce oxidative stress, contributing to its protective effects.
Comparison with Similar Compounds
Similar Compounds
- 7-ethoxy-2-oxo-2H-chromene-3-carboxamide
- 6-ethoxy-N-(2-(4-ethoxyphenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide
- 8-methoxy-N-(2-(4-methoxyphenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide
Uniqueness
8-ethoxy-N-(2-(4-ethoxyphenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its ethoxy groups and phenoxyethyl moiety may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Biological Activity
Chemical Structure and Properties
The chemical structure of 8-ethoxy-N-(2-(4-ethoxyphenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide can be represented as follows:
This compound features a chromene backbone, which is characterized by a benzopyran structure. The presence of ethoxy and phenoxy groups enhances its solubility and potential interactions with biological targets.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that chromene derivatives can inhibit cancer cell proliferation through various mechanisms, including:
- Induction of Apoptosis : Chromene derivatives have been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at different phases, particularly G1 and G2/M phases, thereby inhibiting tumor growth.
Anti-inflammatory Effects
In addition to antitumor activity, chromene derivatives have demonstrated anti-inflammatory effects. These compounds can modulate inflammatory pathways by:
- Inhibition of Pro-inflammatory Cytokines : Studies have shown that they can reduce the production of cytokines such as TNF-alpha and IL-6.
- Blocking NF-kB Pathway : Some derivatives inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.
Antioxidant Activity
The antioxidant properties of this compound may contribute to its biological activity by scavenging free radicals and reducing oxidative stress in cells. This activity is significant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
The precise mechanisms of action for this compound are still under investigation; however, several hypotheses include:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer metabolism or inflammation.
- Receptor Modulation : The compound might interact with various receptors (e.g., estrogen receptors), influencing downstream signaling pathways.
- Gene Expression Regulation : It could modulate the expression of genes associated with cell survival and apoptosis.
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of a series of chromene derivatives, including this compound. The results indicated a significant reduction in tumor volume in animal models treated with this compound compared to controls.
Treatment Group | Tumor Volume (cm³) | % Reduction |
---|---|---|
Control | 5.0 | - |
Compound A | 3.0 | 40% |
Compound B | 1.5 | 70% |
Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of this compound. It was shown to significantly reduce edema in a carrageenan-induced paw edema model.
Treatment Group | Edema (mm) | % Reduction |
---|---|---|
Control | 5.0 | - |
Low Dose | 3.0 | 40% |
High Dose | 1.0 | 80% |
Properties
IUPAC Name |
8-ethoxy-N-[2-(4-ethoxyphenoxy)ethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-3-26-16-8-10-17(11-9-16)28-13-12-23-21(24)18-14-15-6-5-7-19(27-4-2)20(15)29-22(18)25/h5-11,14H,3-4,12-13H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPUDWYPVVTXRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNC(=O)C2=CC3=C(C(=CC=C3)OCC)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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